REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9](OC)=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[CH2:9][OH:10] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to ca. 45° C
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
FILTRATION
|
Details
|
filter acid
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to a colourless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O1C(OCC1)C=1C=C(CO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |